Cas no 915030-08-9 (2-(trifluoromethyl)thiazole-4-carboxylic acid)

2-(Trifluoromethyl)thiazole-4-carboxylic acid is a versatile heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid allows for further functionalization via amidation or esterification. Its reactivity and stability under various conditions make it a useful intermediate in the development of bioactive molecules, particularly in medicinal chemistry for drug discovery. The compound’s well-defined synthetic pathway ensures consistent purity and scalability for industrial applications.
2-(trifluoromethyl)thiazole-4-carboxylic acid structure
915030-08-9 structure
Product Name:2-(trifluoromethyl)thiazole-4-carboxylic acid
CAS No:915030-08-9
MF:C5H2F3NO2S
MW:197.135090351105
MDL:MFCD09258845
CID:1004570
PubChem ID:28875557
Update Time:2025-11-07

2-(trifluoromethyl)thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
    • 2-(trifluoroMethyl)thiazole-4-carboxylic acid
    • 4-Carboxy-2-(trifluoromethyl)-1,3-thiazole
    • 2-(trifluoromethyl)-4-Thiazolecarboxylic acid
    • 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)-4-thiazolecarboxylic acid (ACI)
    • 2-Trifluoromethyl-thiazole-4-carboxylic acid
    • Z1198187057
    • AKOS006282785
    • SY042896
    • BL007644
    • 2-trifluoromethyl-1,3-thiazole-4 carboxylic acid
    • C5H2F3NO2S
    • SB12304
    • 2-(Trifluoromethyl)thiazole-4-carboxylicacid
    • DTXSID60651754
    • MFCD09258845
    • EN300-127628
    • J-506685
    • CS-W019092
    • AS-5422
    • SCHEMBL287556
    • 915030-08-9
    • DB-010872
    • 2-(Trifluoromethyl)thiazole-4-carboxylic acid, 95% (GC)
    • 2-(trifluoromethyl)thiazole-4-carboxylic acid
    • MDL: MFCD09258845
    • Inchi: 1S/C5H2F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11)
    • InChI Key: KPPCPQREZHKKRA-UHFFFAOYSA-N
    • SMILES: O=C(C1=CSC(C(F)(F)F)=N1)O

Computed Properties

  • Exact Mass: 196.97600
  • Monoisotopic Mass: 196.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.668
  • Melting Point: 179-184 °C
  • Boiling Point: 224.586°C at 760 mmHg
  • Flash Point: 89.627°C
  • Refractive Index: 1.498
  • PSA: 78.43000
  • LogP: 1.86010

2-(trifluoromethyl)thiazole-4-carboxylic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

2-(trifluoromethyl)thiazole-4-carboxylic acid Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-(trifluoromethyl)thiazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:915030-08-9)2-(trifluoromethyl)thiazole-4-carboxylic acid
Order Number:A23308
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):330.0
Email:sales@amadischem.com

Additional information on 2-(trifluoromethyl)thiazole-4-carboxylic acid

Introduction to 2-(trifluoromethyl)thiazole-4-carboxylic acid (CAS No. 915030-08-9)

2-(trifluoromethyl)thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 915030-08-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a trifluoromethyl group attached to a thiazole core, which is further functionalized with a carboxylic acid moiety at the 4-position. The presence of these distinct structural elements imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel bioactive molecules.

The thiazole ring is a well-known pharmacophore, extensively studied for its role in various biological processes and its incorporation into numerous therapeutic agents. Its sulfur and nitrogen atoms contribute to hydrogen bonding capabilities and electronic distribution, which are critical for molecular recognition. The introduction of a trifluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the molecule, while the carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation, to tailor its pharmacokinetic profile.

In recent years, there has been growing interest in 2-(trifluoromethyl)thiazole-4-carboxylic acid due to its potential applications in drug discovery. The trifluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to improve binding affinity, reduce metabolic degradation, and modulate pharmacological activity. For instance, compounds containing this moiety have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism.

Recent studies have highlighted the utility of thiazole derivatives in addressing neurological disorders. Researchers have demonstrated that modifications of the thiazole core can lead to compounds with neuroprotective and anti-convulsant properties. Specifically, the combination of a trifluoromethyl group and a carboxylic acid moiety has been found to enhance interaction with specific neurotransmitter receptors, suggesting potential therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.

The carboxylic acid group in 2-(trifluoromethyl)thiazole-4-carboxylic acid also facilitates its use as an intermediate in synthetic chemistry. It can be easily converted into other functional groups through standard organic transformations, enabling the rapid construction of complex molecular architectures. This versatility makes it a valuable building block for medicinal chemists seeking to develop novel inhibitors or modulators of biological targets.

Moreover, the electronic properties of the trifluoromethyl group influence the reactivity and selectivity of reactions involving this compound. Its electron-withdrawing nature can activate adjacent positions for nucleophilic attack or stabilize positive charges on adjacent atoms, which is particularly useful in designing catalytic systems or transition-metal complexes for synthetic applications.

In agrochemical research, derivatives of 2-(trifluoromethyl)thiazole-4-carboxylic acid have been explored as potential candidates for crop protection agents. The structural features of this compound contribute to its ability to interact with biological targets in pests and pathogens, offering a basis for developing novel pesticides with improved efficacy and environmental compatibility.

The synthesis of 2-(trifluoromethyl)thiazole-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include cyclization reactions to form the thiazole ring, followed by halogenation and subsequent functionalization to introduce the trifluoromethyl group and the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(trifluoromethyl)thiazole-4-carboxylic acid and biological targets. These studies help predict binding affinities, identify key interaction sites, and guide optimization efforts to improve drug-like properties. The combined use of experimental data and computational techniques provides a comprehensive framework for rational drug design based on this scaffold.

The pharmaceutical industry continues to leverage derivatives of this compound due to their broad spectrum of biological activity. Preclinical studies have shown promising results in various disease models, including those related to infectious diseases, inflammation, and cancer. The ability to modify different parts of the molecule allows researchers to fine-tune its pharmacological profile according to specific therapeutic needs.

In conclusion,2-(trifluoromethyl)thiazole-4-carboxylic acid (CAS No. 915030-08-9) represents a versatile and promising scaffold for pharmaceutical and agrochemical applications. Its unique structural features—combining a trifluoromethyl group with a thiazole core functionalized by a carboxylic acid—make it an attractive candidate for further development. Ongoing research continues to uncover new possibilities for utilizing this compound in addressing global health challenges through innovative chemical synthesis and drug discovery strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915030-08-9)2-(trifluoromethyl)thiazole-4-carboxylic acid
A23308
Purity:99%
Quantity:25g
Price ($):330.0
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